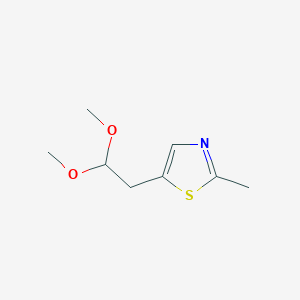
Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate is a chemical compound that is commonly used in scientific research. It belongs to the family of esters and is also known by the name of ethyl 4-oxo-2-(4-ethoxyphenyl)-butanoate. This compound has gained significant attention in recent years due to its various applications in the field of organic chemistry and biochemistry.
Wirkmechanismus
The mechanism of action of methyl 3-(4-ethoxyphenyl)-3-oxopropanoate is not well understood. However, it is believed that this compound acts as a nucleophile, which can react with various electrophiles to form new compounds. Additionally, it is believed that this compound can form hydrogen bonds with various molecules, which can affect their properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of methyl 3-(4-ethoxyphenyl)-3-oxopropanoate are not well studied. However, it has been shown to exhibit anti-inflammatory and analgesic properties. Additionally, it has been shown to exhibit antifungal and antibacterial properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using methyl 3-(4-ethoxyphenyl)-3-oxopropanoate in lab experiments is its high purity. This compound can be easily synthesized and purified, which makes it an ideal starting material for the synthesis of various biologically active compounds. However, one of the major limitations of using this compound is its low solubility in water. This can make it difficult to use in aqueous reactions.
Zukünftige Richtungen
There are various future directions for the use of methyl 3-(4-ethoxyphenyl)-3-oxopropanoate in scientific research. One of the major future directions is the synthesis of new biologically active compounds using this compound as a starting material. Additionally, this compound can be used in the synthesis of new chiral auxiliaries, which can be used in asymmetric synthesis. Furthermore, the biochemical and physiological effects of this compound can be further studied to understand its potential applications in medicine.
Conclusion
In conclusion, methyl 3-(4-ethoxyphenyl)-3-oxopropanoate is a versatile compound that has various applications in scientific research. It can be easily synthesized and purified, which makes it an ideal starting material for the synthesis of various biologically active compounds. Additionally, it exhibits anti-inflammatory, analgesic, antifungal, and antibacterial properties. However, its low solubility in water can make it difficult to use in aqueous reactions. There are various future directions for the use of this compound in scientific research, including the synthesis of new biologically active compounds and the study of its biochemical and physiological effects.
Synthesemethoden
The synthesis of methyl 3-(4-ethoxyphenyl)-3-oxopropanoate involves the reaction of ethyl 4-bromo-2-(4-ethoxyphenyl)butanoate with potassium carbonate in the presence of dimethyl sulfoxide (DMSO) as a solvent. The reaction is carried out at a temperature of 90°C for a period of 24 hours. The product obtained is then purified by column chromatography using silica gel as a stationary phase and a mixture of ethyl acetate and hexane as a mobile phase.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate has various applications in scientific research. It is commonly used as a starting material for the synthesis of various biologically active compounds. This compound is also used in the synthesis of chiral auxiliaries, which are used in asymmetric synthesis. Additionally, it is used in the synthesis of various heterocyclic compounds, such as pyrazoles, pyridines, and pyrimidines.
Eigenschaften
IUPAC Name |
methyl 3-(4-ethoxyphenyl)-3-oxopropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-3-16-10-6-4-9(5-7-10)11(13)8-12(14)15-2/h4-7H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LREITJRAHWHNFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylthiophene-2-sulfonamide](/img/structure/B2520763.png)
![2-methyl-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]propanamide](/img/structure/B2520764.png)
![[5-[2-(3-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidin-3-yl]-(4-phenylpiperazin-1-yl)methanone](/img/structure/B2520765.png)


![6,9-Difluoro-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one](/img/structure/B2520770.png)
![2-[(3,5-Dimethoxyphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2520771.png)

![2-[But-2-ynyl(prop-2-ynyl)amino]-1-(2,6-dimethylmorpholin-4-yl)ethanone](/img/structure/B2520777.png)


![8-(3-hydroxypropyl)-4-methoxypyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2520784.png)

